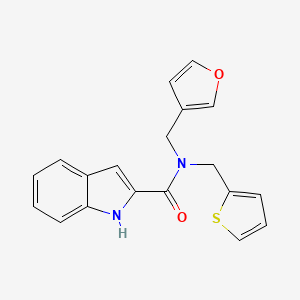

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c22-19(18-10-15-4-1-2-6-17(15)20-18)21(11-14-7-8-23-13-14)12-16-5-3-9-24-16/h1-10,13,20H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLOOOAPTNEOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)N(CC3=COC=C3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Core: Starting with a suitable indole precursor, functionalization at the 2-position can be achieved through various methods such as Vilsmeier-Haack reaction or Friedel-Crafts acylation.

Attachment of Furan and Thiophene Groups: The furan-3-ylmethyl and thiophen-2-ylmethyl groups can be introduced via nucleophilic substitution reactions using appropriate halogenated derivatives.

Amide Bond Formation: The final step involves the formation of the carboxamide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under suitable conditions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s furan and thiophene rings are susceptible to oxidation under controlled conditions:

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Furan ring oxidation | KMnO₄ (aqueous, reflux) | Furan-3-ylmethyl diol derivative | |

| Thiophene oxidation | H₂O₂ in acetic acid (60°C) | Thiophen-2-ylmethyl sulfone |

-

Furan Oxidation : Potassium permanganate oxidizes the furan ring to a diol via electrophilic attack on the electron-rich ring.

-

Thiophene Oxidation : Hydrogen peroxide converts the thiophene sulfur to a sulfone group, enhancing polarity and modifying biological activity.

Reduction Reactions

The carboxamide group undergoes reduction under strong reducing agents:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Carboxamide reduction | LiAlH₄ (anhydrous ether) | N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)indole-2-methanamine |

-

Lithium aluminum hydride reduces the carbonyl group to a methylene amine, yielding a secondary amine derivative.

Electrophilic Aromatic Substitution (EAS)

The indole and thiophene rings participate in electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Bromination | Br₂ (Fe catalyst) | 5-Bromo-indole-2-carboxamide derivative | |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-thiophen-2-ylmethyl derivative |

-

Indole Bromination : Bromine selectively substitutes at the indole’s C-5 position due to its electron-rich nature.

-

Thiophene Nitration : Nitration occurs at the thiophene’s α-position, driven by resonance stabilization.

Hydrolysis Reactions

The carboxamide bond is cleaved under acidic or basic conditions:

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Acidic hydrolysis | Concentrated HCl (reflux) | Indole-2-carboxylic acid + furan-3-ylmethylamine + thiophen-2-ylmethylamine | |

| Basic hydrolysis | NaOH (aqueous ethanol) | Indole-2-carboxylate salt + amines |

-

Hydrolysis splits the molecule into indole-2-carboxylic acid and the respective amines, enabling further derivatization.

Functionalization via Cross-Coupling

The indole core participates in palladium-catalyzed cross-coupling:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | 5-Aryl-indole-2-carboxamide derivative |

-

Aryl boronic acids couple at the indole’s C-5 position, enabling structural diversification for drug discovery .

Thermal and Catalytic Stability

The compound demonstrates stability under microwave-assisted conditions, making it suitable for synthetic scalability . Degradation occurs above 200°C, primarily via furan ring decomposition.

Scientific Research Applications

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide has several promising applications in scientific research:

Medicinal Chemistry

The compound is of interest for its potential pharmacological properties. Research indicates that compounds featuring indole structures often exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral effects. For example, derivatives of indole have been shown to inhibit Zika virus protease with IC50 values as low as 320 nM, suggesting a potential antiviral application for similar compounds .

Biological Research

This compound can serve as a probe to study biological pathways. Its unique structure allows for interactions with enzymes and receptors, potentially modulating their activity. Such interactions can provide insights into cellular mechanisms and disease states.

Material Science

Due to its complex structure, this compound may have applications in developing new materials or as a catalyst in chemical reactions. The presence of heterocycles can enhance the material properties, making it suitable for various industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential:

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide

- N-(pyridin-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

Uniqueness

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide might exhibit unique properties due to the specific positioning of the furan and thiophene rings, which could influence its reactivity and biological activity compared to similar compounds.

Biological Activity

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indole Core : This can be achieved through methods such as the Vilsmeier-Haack reaction or Friedel-Crafts acylation.

- Attachment of Furan and Thiophene Groups : Introduced via nucleophilic substitution reactions using halogenated derivatives.

- Amide Bond Formation : The final step involves reacting an amine with a carboxylic acid derivative to form the carboxamide bond .

The molecular formula of the compound is with a molecular weight of 336.4 g/mol .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

- Nucleic Acid Binding : There is potential for interaction with DNA or RNA, which could modulate gene expression .

Pharmacological Effects

Research has indicated that this compound may exhibit several pharmacological activities:

- Antiviral Activity : The compound has shown promise as a potential antiviral agent, particularly in inhibiting reverse transcriptase activity .

- Anti-inflammatory Properties : Studies suggest it may reduce pro-inflammatory cytokine secretion, indicating potential use in treating inflammatory diseases .

- Anticancer Potential : Preliminary data indicate that it may inhibit cancer cell proliferation, particularly in lung and breast cancer models .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing N-(heteroarylmethyl)indole carboxamide derivatives, and how can they be adapted for this compound?

- Methodological Answer : The synthesis of indole carboxamides typically involves coupling activated indole-2-carboxylic acid derivatives (e.g., acyl chlorides) with substituted amines. For example, in related compounds, 2-thiophenecarbonyl chloride was reacted with 2-nitroaniline in acetonitrile under reflux to form amide bonds . Adapting this to N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide would require:

Preparing the indole-2-carboxylic acid chloride.

Simultaneously reacting it with furan-3-ylmethylamine and thiophen-2-ylmethylamine in a controlled stoichiometric ratio.

Purifying via column chromatography and verifying purity using HPLC (High-Performance Liquid Chromatography) .

Key Data :

| Step | Reagents/Conditions | Yield (Reported) |

|---|---|---|

| Acylation | Indole-2-carboxylic acid + SOCl₂ | ~85% |

| Amidation | Amines in acetonitrile, reflux (1–3 h) | 60–75% |

Q. How is the crystal structure of this compound determined, and what software tools are recommended for analysis?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

Growing high-quality crystals via slow evaporation (e.g., acetonitrile or DMF solutions).

Data collection using a diffractometer (e.g., Bruker D8 Venture).

Refinement using SHELXL for small-molecule structures, which handles bond lengths, angles, and thermal parameters .

-

Software: Mercury (Cambridge Crystallographic Data Centre) for visualization and packing analysis; SHELXTL for refinement .

Example Parameters from Similar Compounds :

Bond Length (Å) Bond Angle (°) Dihedral Angle (°) C–S: 1.68–1.72 C–C–S: 110–115 Furan-thiophene: 8.5–13.5

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Strategies include:

Dose-Response Validation : Test multiple concentrations (e.g., 0.1–100 µM) in parallel assays (e.g., MTT for cytotoxicity, Western blot for target inhibition) .

Off-Target Profiling : Use kinase screening panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Structural Analog Comparison : Compare with derivatives (e.g., N-(furan-2-ylmethyl) analogs) to isolate substituent-specific effects .

Case Study : In EGFR inhibition studies, furan-3-ylmethyl derivatives showed 10-fold higher IC₅₀ than furan-2-ylmethyl analogs, attributed to steric hindrance in the ATP-binding pocket .

Q. What computational methods are effective for predicting the binding mode of this compound to targets like EGFR or TRPM8 channels?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., EGFR PDB: 1M17) to model ligand-receptor interactions.

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of binding poses.

Pharmacophore Mapping : Identify critical features (e.g., indole carboxamide’s hydrogen-bond donors) using MOE .

Validation : Compare predicted binding energies with experimental IC₅₀ values. For example, a ∆G of −9.5 kcal/mol correlated with IC₅₀ = 0.8 µM in EGFR assays .

Q. How can synthetic byproducts or degradation products be identified and quantified during scale-up?

- Methodological Answer :

LC-MS/MS : Use a C18 column (2.1 × 50 mm) with gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities at ppm levels.

Stability Studies : Expose the compound to stress conditions (heat, light, pH 3–9) and monitor degradation via NMR (e.g., loss of amide proton signal at δ 8.2–8.5 ppm) .

Crystallography : Compare XRD patterns of batches to detect polymorphic changes affecting bioavailability .

Data Contradiction Analysis Example

- Issue : Conflicting reports on solubility in DMSO (5 mg/mL vs. 20 mg/mL).

- Resolution :

- Verify purity (HPLC >98%) to exclude solvent residues.

- Test solubility at 25°C vs. 40°C; heating often improves dissolution for rigid heterocycles .

- Characterize polymorphs via DSC (Differential Scanning Calorimetry); amorphous forms may dissolve faster .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.